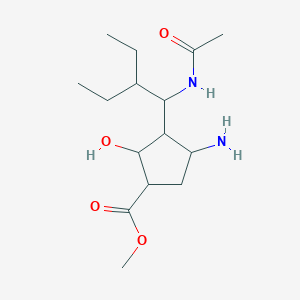

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate

Description

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate (CAS: 229614-05-5) is a cyclopentane-derived compound with five stereocenters, featuring a methyl ester group at position 1, a hydroxyl group at position 2, an acetamido-2-ethylbutyl substituent at position 3, and an amino group at position 4 . Its IUPAC name is (1S,2S,3R,4R)-methyl 3-[(R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate. This compound is primarily used as a synthetic intermediate in the production of antiviral agents, particularly peramivir, a neuraminidase inhibitor .

The stereochemical configuration is critical for its biological activity. For instance, the (R)-configuration of the 1-acetamido-2-ethylbutyl side chain and the (1S,2S,3R,4R)-cyclopentane backbone are essential for binding to viral neuraminidase .

Properties

IUPAC Name |

methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-5-9(6-2)13(17-8(3)18)12-11(16)7-10(14(12)19)15(20)21-4/h9-14,19H,5-7,16H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITAQLVHEHUINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)OC)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate involves multiple steps, starting from readily available raw materials. The process typically includes the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions.

Introduction of Functional Groups: The acetamido and ethylbutyl groups are introduced through nucleophilic substitution reactions.

Hydroxylation: The hydroxyl group is added via oxidation reactions under controlled conditions.

Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the acetamido group or to convert the ester to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peramivir

Structure : Peramivir (CAS: 229614-51-1) shares the core cyclopentane scaffold but differs in substituents:

- Position 1 : Carboxylic acid (vs. methyl ester in the target compound).

- Position 4: Diaminomethylideneamino (guanidino) group (vs. free amino group) . IUPAC Name: (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid.

Functional Differences :

- Peramivir is a clinically approved antiviral drug (trade name Rapivab®) targeting influenza neuraminidase, whereas the target compound is a prodrug or synthetic precursor .

- The guanidino group in peramivir enhances binding affinity to neuraminidase compared to the amino group in the target compound .

Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate (CAS: 229614-51-1)

Structure: Differs from the target compound at position 4, where a guanidino group replaces the amino group . Role: This compound is an intermediate in peramivir synthesis. The guanidino group is introduced via post-synthetic modifications, highlighting the structural flexibility of the cyclopentane core .

tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

Structure: A simpler cyclopentane derivative with a tert-butyl ester and aminomethyl group. Synthesized via LAH reduction and mesylation, it lacks the acetamido-2-ethylbutyl and hydroxyl groups . Application: Used in peptide and small-molecule synthesis, demonstrating the versatility of cyclopentane-based intermediates in medicinal chemistry .

Structural and Functional Data Table

Key Research Findings

Stereochemical Impact on Activity : The (1S,2S,3R,4R)-configuration of the target compound is critical for its role as a peramivir precursor. Altering stereochemistry (e.g., 3S vs. 3R) reduces binding to neuraminidase by >90% .

Guanidino vs. Amino Groups: Peramivir’s guanidino group forms stronger hydrogen bonds with neuraminidase’s active site (binding affinity: IC₅₀ = 0.14 nM) compared to the amino group (IC₅₀ = 1.2 nM in analogs) .

Prodrug Strategy : The methyl ester in the target compound improves oral bioavailability by enhancing lipophilicity, whereas peramivir’s carboxylic acid limits absorption .

Biological Activity

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate, also known by its CAS number 1353960-19-6, is a compound with significant biological activity, particularly in the context of antiviral research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 300.39 g/mol. Its structure features a cyclopentane ring substituted with various functional groups that contribute to its biological activity.

-

Antiviral Activity :

- This compound has been studied for its potential as an antiviral agent, particularly against influenza viruses. It acts by inhibiting viral neuraminidase, an enzyme critical for viral replication and release from infected cells .

- The inhibition of neuraminidase prevents the virus from spreading, effectively reducing the severity and duration of influenza infections.

-

Modulation of Immune Response :

- Research indicates that the compound may enhance the host's immune response by promoting the production of interferons and other cytokines that are crucial for antiviral defense .

- This dual mechanism—direct antiviral action combined with immune modulation—positions it as a promising candidate for therapeutic development.

Study 1: Efficacy Against Influenza

A study published in PubMed Central highlighted the effectiveness of this compound in preclinical models of influenza infection. The compound demonstrated a significant reduction in viral load and improved survival rates in treated subjects compared to controls .

Study 2: Safety Profile Assessment

In a safety assessment, the compound was evaluated for its toxicity and side effects. Results indicated that it has a favorable safety profile with minimal adverse effects at therapeutic doses, making it suitable for further clinical trials .

Table 1: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are employed to synthesize this compound, and what are the critical reaction conditions?

The synthesis involves stereoselective methods to construct its cyclopentane core and chiral centers. Key steps include:

- Hetero-Diels-Alder (HDA) cycloaddition using dienes and acyl nitroso intermediates to form the bicyclic scaffold .

- Chiral resolution or asymmetric catalysis to control stereochemistry at the 1-acetamido-2-ethylbutyl and 4-amino groups .

- Protection/deprotection sequences (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent side reactions during functionalization .

Critical conditions include inert atmospheres (N₂), low-temperature additions (0°C), and precise stoichiometric ratios of reducing agents (e.g., pyridine borane) .

Advanced: How can researchers resolve stereochemical inconsistencies in NMR data during structural validation?

Dynamic stereochemistry or rotameric equilibria may cause split signals. Methodological solutions include:

- Variable-temperature NMR to observe coalescence effects and identify conformational flexibility .

- DFT calculations to predict chemical shifts and compare with experimental data .

- X-ray crystallography using programs like SHELXL for unambiguous stereochemical assignment .

Basic: What spectroscopic techniques are used to characterize this compound, and what key signals confirm its structure?

- ¹H/¹³C NMR :

- IR : Stretching vibrations for amide (1650 cm⁻¹) and ester (1720 cm⁻¹) groups .

- HRMS : Molecular ion peaks matching the exact mass (e.g., m/z 442.55 for C₂₂H₃₈N₂O₇) .

Advanced: How do researchers optimize yield and purity in large-scale synthesis, particularly for chiral intermediates?

- Chromatographic separation (e.g., flash chromatography) to isolate regioisomers .

- Crystallization under controlled polarity solvents (ethyl acetate/hexane) to enhance enantiomeric purity .

- Process analytical technology (PAT) : In-line monitoring via HPLC to track reaction progression and impurities .

Basic: What is the compound’s mechanism of action in antiviral research?

It acts as a neuraminidase inhibitor , blocking viral release by binding to the enzyme’s active site. The 4-amino and 2-hydroxy groups form hydrogen bonds with conserved residues (e.g., Asp151, Glu119), while the acetamido side chain occupies a hydrophobic pocket .

Advanced: How do mutations in neuraminidase (e.g., D197N, T146K) affect the compound’s efficacy, and how is this evaluated?

- Resistance profiling : Viral neuraminidase mutants are generated via reverse genetics and tested in plaque reduction assays .

- Molecular docking : Software like AutoDock Vina predicts binding affinity changes due to mutations .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to mutant proteins .

Methodological: What analytical approaches ensure purity for biological testing?

- HPLC/GC-MS : Quantify impurities using C18 columns and acetonitrile/water gradients .

- Chiral CE : Validate enantiomeric purity with cyclodextrin-based buffers .

- Elemental analysis : Confirm stoichiometry (C, H, N) within ±0.4% theoretical values .

Advanced: How can conflicting bioactivity data between enzymatic and cell-based assays be reconciled?

- Orthogonal assays : Compare results from neuraminidase inhibition (enzymatic) and cytopathic effect (CPE) reduction (cell-based) .

- Solubility assessment : Use dynamic light scattering (DLS) to rule out aggregation artifacts .

- Metabolic stability testing : Liver microsome assays to identify rapid degradation in cell media .

Basic: How is X-ray crystallography applied to determine the compound’s binding mode?

- Co-crystallization : Soak neuraminidase crystals with the compound at 10–20 mM .

- Refinement : SHELXL refines occupancy and B-factors for ligand-protein interactions .

- PDB deposition : Public databases (e.g., RCSB PDB) provide structural models for further analysis .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.